molecular formula C10H12F3NO2 B3306153 [3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine CAS No. 926224-98-8

[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine

Cat. No.: B3306153
CAS No.: 926224-98-8
M. Wt: 235.2 g/mol
InChI Key: GOMQIGOCZXUMNF-UHFFFAOYSA-N
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Description

[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine is a fluorinated aromatic amine with a methoxy group at the 3-position and a trifluoroethoxy group at the 4-position of the benzene ring. It has been synthesized as a key intermediate in anticancer drug development, particularly in the synthesis of N-aryl-N′-benzylurea and piperidinylamine derivatives . The compound is prepared via reductive amination using nickel-aluminum alloy or sodium borohydride cyanide (NaBH₃CN) .

Properties

IUPAC Name

[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2/c1-15-9-4-7(5-14)2-3-8(9)16-6-10(11,12)13/h2-4H,5-6,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMQIGOCZXUMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which [3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function . The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (logP):

    • The trifluoroethoxy group in the target compound increases logP compared to methoxy analogs, improving blood-brain barrier penetration but reducing aqueous solubility .
    • Replacement of benzene with pyridine (as in [3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanamine) lowers logP due to the nitrogen atom’s polarity .
  • Metabolic Stability: Trifluoroethoxy and trifluoromethoxy groups resist oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .

Biological Activity

[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The incorporation of a trifluoroethoxy group in its structure may enhance its pharmacological properties, making it a candidate for further investigation in drug development.

The molecular formula of this compound is C10H12F3NO2C_{10}H_{12}F_3NO_2, with a molecular weight of 279.28 g/mol. The compound features a methoxy group and a trifluoroethoxy substituent on the phenyl ring, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC10H12F3NO2C_{10}H_{12}F_3NO_2
Molecular Weight279.28 g/mol
IUPAC NameThis compound
InChI KeyNSYNZQICLSHJPC-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoroethoxy group enhances the compound's lipophilicity and stability, potentially improving its ability to penetrate cellular membranes and interact with target proteins.

Biological Activity and Case Studies

Recent studies have demonstrated the compound's anticancer properties. For instance, research on related compounds with trifluoromethyl groups has shown significant antiproliferative activity against various cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). In particular, compounds with similar structural features exhibited IC50 values below 5 μM against these cell lines, indicating potent activity .

Cell Cycle Analysis : In one study, treatment of MCF7 cells with related compounds demonstrated G2/M phase arrest in a concentration-dependent manner. This suggests that the compound may interfere with cellular proliferation by disrupting normal cell cycle progression .

Comparative Analysis

The efficacy of this compound can be compared to other compounds containing similar functional groups:

Compound NameIC50 (μM) against A549IC50 (μM) against MCF7
This compound<5<5
Lansoprazole>10>10
Omeprazole>10>10

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine
Reactant of Route 2
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[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine

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